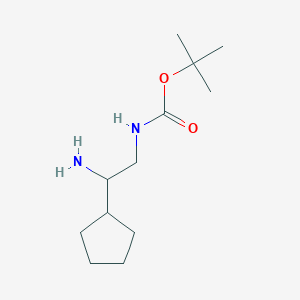![molecular formula C20H19N5O3 B1376472 7-(4-甲氧基苄基)-5-甲基-3-(苯氨基)-2H-吡唑并[3,4-d]嘧啶-4,6(5H,7H)-二酮 CAS No. 1160521-51-6](/img/structure/B1376472.png)
7-(4-甲氧基苄基)-5-甲基-3-(苯氨基)-2H-吡唑并[3,4-d]嘧啶-4,6(5H,7H)-二酮
描述
“7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione” is a chemical compound that belongs to the class of pyrimidine derivatives . It is known as a diaryltubercidin analogue and is a potent inhibitor of adenosine kinase (AK) . It has been found to be orally active in animal models of pain .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing two nitrogen atoms in each ring . It has substituents at various positions, including a 4-methoxybenzyl group at the 7-position, a methyl group at the 5-position, and a phenylamino group at the 3-position .
科学研究应用
mTOR Kinase Inhibition
This compound has been identified as a potential inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a critical regulator of cell growth, proliferation, and survival. By inhibiting mTOR kinase, this compound could be used in the study of treatments for diseases related to dysregulated mTOR activity, such as certain cancers and metabolic disorders .
PI3 Kinase Inhibition
The compound also shows promise as an inhibitor of phosphoinositide 3-kinases (PI3K). PI3Ks are involved in various cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Compounds that can inhibit PI3K have potential applications in cancer research, given the role of PI3K in oncogenic pathways .
Neuroprotective and Anti-neuroinflammatory Agent
Recent studies have explored the neuroprotective and anti-neuroinflammatory potential of pyrimidine derivatives. This compound, with its pyrazolo[3,4-d]pyrimidine core, could be part of novel therapies for neurodegenerative diseases, ischemic stroke, and traumatic brain injury. It may work by reducing neuronal death and inflammation .
Antiviral Activity
The structural features of the pyrazolo[3,4-d]pyrimidine scaffold, to which this compound belongs, have been associated with antiviral activity. Research into these compounds could lead to the development of new antiviral medications, particularly for viruses that have proven difficult to treat with existing drugs .
Synthesis of Heterocyclic Compounds
As a heterocyclic compound itself, this compound could be used as a precursor or intermediate in the synthesis of other heterocyclic compounds. Heterocyclic chemistry is a rich field with applications in pharmaceuticals, agrochemicals, and dyes .
Signal Transduction Research
Given the role of PI3K in intracellular signal transduction, this compound’s ability to inhibit PI3K could make it a valuable tool in the study of cellular signaling pathways. This research has implications for understanding a wide range of cellular processes and diseases .
未来方向
The future directions for research on this compound could include further investigation of its mechanism of action, exploration of its potential therapeutic applications, and development of methods for its synthesis . Additionally, studies could be conducted to determine its physical and chemical properties, as well as its safety profile.
属性
IUPAC Name |
3-anilino-7-[(4-methoxyphenyl)methyl]-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-24-19(26)16-17(21-14-6-4-3-5-7-14)22-23-18(16)25(20(24)27)12-13-8-10-15(28-2)11-9-13/h3-11H,12H2,1-2H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZCEKCDRDKGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NN=C2N(C1=O)CC3=CC=C(C=C3)OC)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1376391.png)
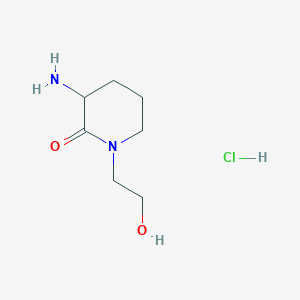

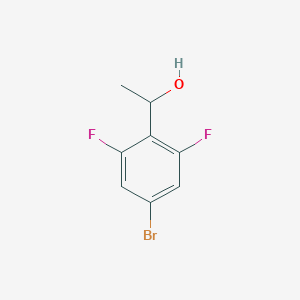
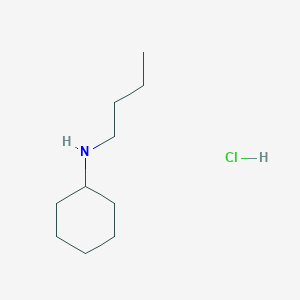
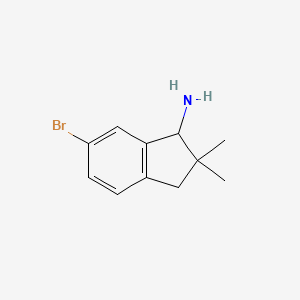
![7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1376401.png)

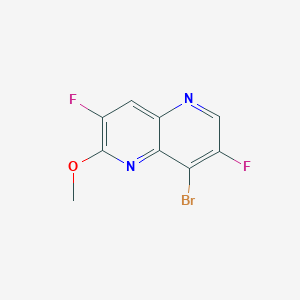
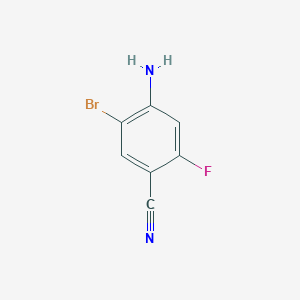
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride](/img/structure/B1376406.png)
